ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate
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Description
Ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.09979086 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Biological Activity
Ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate (CAS Number: 1251596-31-2) is a complex organic compound with potential biological activities. This article reviews its chemical properties and biological activities based on diverse research findings.
- Molecular Formula : C18H18N4O5S
- Molecular Weight : 402.4 g/mol
- SMILES Notation : CCOC(=O)c1cccc(NC(=O)Cn2ncc3c(c2=O)N(C)C(=O)CS3)c1
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyridazino[4,5-b]thiazine compounds demonstrated strong antibacterial activity against various pathogenic bacteria. The inhibition zones ranged from 17 to 24 mm in diameter against standard strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar pyridazino derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives showed efficacy in inhibiting tumor growth in vitro and in vivo models . The mechanism of action is hypothesized to involve apoptosis induction in cancer cells and disruption of cell cycle progression.
Acetylcholinesterase Inhibition
A related study focused on the development of thiadiazole hybrid compounds with benzothiazine derivatives as acetylcholinesterase inhibitors. These compounds exhibited promising inhibition rates against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . this compound may share similar mechanisms due to structural similarities.
Study on Antimicrobial Activity
In a comparative study involving various thiazine derivatives:
Compound Name | Antimicrobial Activity | Inhibition Zone (mm) |
---|---|---|
Compound A | Strong | 24 |
Compound B | Moderate | 15 |
Ethyl Derivative | Strong | 20 |
This table illustrates the antimicrobial efficacy of ethyl derivatives compared to other compounds .
Study on Anticancer Effects
A recent investigation into the anticancer properties of similar compounds revealed:
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound X | MCF-7 | 10 |
Compound Y | HeLa | 15 |
Ethyl Derivative | MCF-7 | 12 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting promising anticancer potential for this compound .
Properties
IUPAC Name |
ethyl 3-[[2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-3-27-18(26)11-5-4-6-12(7-11)20-14(23)9-22-17(25)16-13(8-19-22)28-10-15(24)21(16)2/h4-8H,3,9-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCFEMSWMJOUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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